molecular formula C14H11ClN2O3 B12599936 N-(3-Carbamoylphenyl)-5-chloro-2-hydroxybenzamide CAS No. 634185-85-6

N-(3-Carbamoylphenyl)-5-chloro-2-hydroxybenzamide

Cat. No.: B12599936
CAS No.: 634185-85-6
M. Wt: 290.70 g/mol
InChI Key: DIXRKTQZZQQYPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Carbamoylphenyl)-5-chloro-2-hydroxybenzamide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a benzamide core substituted with a carbamoyl group at the 3-position and a chlorine atom at the 5-position, along with a hydroxyl group at the 2-position. Its distinct molecular arrangement makes it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Carbamoylphenyl)-5-chloro-2-hydroxybenzamide typically involves the reaction of 3-amino-5-chlorosalicylic acid with an appropriate carbamoylating agent. One common method includes the use of carbamoyl chlorides, which react with the amino group to form the desired benzamide derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of solvents and reagents is carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(3-Carbamoylphenyl)-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3-Carbamoylphenyl)-5-chloro-2-hydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Carbamoylphenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, as a FAAH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides. This leads to increased levels of endocannabinoids, which can modulate pain and inflammation pathways . The compound’s ability to inhibit FAAH is attributed to its structural features, which allow it to fit into the enzyme’s active site and block its activity .

Comparison with Similar Compounds

N-(3-Carbamoylphenyl)-5-chloro-2-hydroxybenzamide can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a carbamoyl group, chlorine atom, and hydroxyl group makes it a versatile compound for various applications .

Properties

CAS No.

634185-85-6

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

N-(3-carbamoylphenyl)-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C14H11ClN2O3/c15-9-4-5-12(18)11(7-9)14(20)17-10-3-1-2-8(6-10)13(16)19/h1-7,18H,(H2,16,19)(H,17,20)

InChI Key

DIXRKTQZZQQYPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.